5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial production methods may involve scaling up the laboratory synthesis, ensuring that the process is cost-effective and environmentally friendly. This includes optimizing reaction conditions, using efficient purification techniques, and minimizing waste generation .
Chemical Reactions Analysis
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and immune-related disorders, due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-15(19)14-7-13(10-4-5-10)23-16-12(9-22-24(14)16)17(25)21-8-11-3-1-2-6-20-11/h1-3,6-7,9-10,15H,4-5,8H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACJHMQSJBVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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